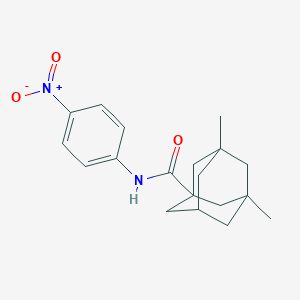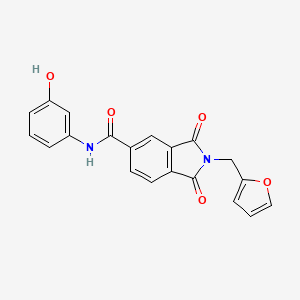
3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide is a synthetic compound that belongs to the class of adamantane derivatives. It is commonly used in scientific research as a tool to study the mechanism of action of various biological processes. This compound is of particular interest due to its unique chemical structure and its ability to interact with specific targets in the body.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide involves its interaction with specific targets in the body. It has been shown to modulate the activity of ion channels and receptors, which are involved in various biological processes. This compound is particularly useful in the study of neuronal signaling and synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide are complex and depend on the specific target it interacts with. It has been shown to modulate the activity of ion channels and receptors, which can have a wide range of effects on cellular signaling and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide in lab experiments is its ability to selectively interact with specific targets in the body. This allows researchers to study the mechanism of action of various biological processes in a more precise manner. However, one limitation of this compound is its relatively high cost compared to other research tools.
Zukünftige Richtungen
There are several future directions for research involving 3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide. One direction is the study of its interaction with specific ion channels and receptors, which could lead to the development of new drugs for various diseases. Another direction is the development of new synthetic methods for this compound, which could make it more accessible for scientific research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide involves several steps. The starting material is adamantane, which is reacted with various reagents to introduce the desired functional groups. The final product is obtained through a series of purification steps, including chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide is widely used in scientific research as a tool to study the mechanism of action of various biological processes. It has been shown to interact with specific targets in the body, including ion channels and receptors. This compound is particularly useful in the study of neuronal signaling and synaptic transmission.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-(4-nitrophenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-17-7-13-8-18(2,10-17)12-19(9-13,11-17)16(22)20-14-3-5-15(6-4-14)21(23)24/h3-6,13H,7-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXSMVLMZRTZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387316 |
Source


|
| Record name | ST50181320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(4-nitrophenyl)-1-adamantanecarboxamide | |
CAS RN |
6117-36-8 |
Source


|
| Record name | ST50181320 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5214385.png)
![2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5214404.png)
![2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide](/img/structure/B5214420.png)
![2,6-bis(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5214421.png)

![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5214442.png)

![5-amino-N-(2-ethyl-6-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214456.png)
![N'-{2-[(2,4-dichlorobenzyl)thio]acetyl}benzohydrazide](/img/structure/B5214461.png)
![3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5214467.png)